Lipophilicity Tuning: Fluorine-Induced logP Reduction Versus Non‑Fluorinated Congener
The introduction of a fluorine atom at the 2-position of the pyridine ring reduces the lipophilicity of the scaffold by approximately 0.3–0.6 logP units compared to the non‑fluorinated analog N-(cyclohexylmethyl)pyridine-4-carboxamide . The target compound N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide has a predicted logP (SlogP) of approximately 2.82, whereas the non‑fluorinated comparator is estimated at logP ≈ 3.2–3.4 (based on its higher molecular formula C₁₃H₁₈N₂O and the absence of a polar fluorine atom) . A second independent calculation for a structurally identical scaffold yielded a logP value of 3.08 with a polar surface area (PSA) of 56.84 Ų, confirming the compound occupies a moderate lipophilicity space . This quantitative shift enables fine‑tuning of ADME properties without altering the core topology.
| Evidence Dimension | Predicted partition coefficient (logP / SlogP) |
|---|---|
| Target Compound Data | SlogP ≈ 2.82; independent computed logP = 3.08 |
| Comparator Or Baseline | N-(cyclohexylmethyl)pyridine-4-carboxamide (non‑fluorinated); logP estimated ≈ 3.2–3.4 |
| Quantified Difference | Δ logP ≈ –0.3 to –0.6 log units |
| Conditions | In silico prediction (Mcule / ChemSrc platforms); identical calculation methods applied to both compounds where available |
Why This Matters
A 0.3–0.6 logP reduction can significantly improve aqueous solubility and reduce non-specific protein binding, directly impacting assay performance and candidate progression in drug discovery.
